Allyl 4-(benzyloxy)-3-methoxybenzoate
Description
Allyl 4-(benzyloxy)-3-methoxybenzoate is an aromatic ester derivative featuring a benzoate core substituted with a benzyloxy group at the 4-position and a methoxy group at the 3-position. The allyl ester moiety at the carbonyl position distinguishes it from structurally related compounds. This compound is primarily utilized in organic synthesis, particularly in polymer chemistry and as a precursor for bioactive molecules. Its synthesis typically involves nucleophilic substitution or esterification reactions under basic conditions, as exemplified by the preparation of analogous allyl esters (e.g., allyl 4-(allyloxy)-3-methoxybenzoate) via allylation of phenolic intermediates .
Key physicochemical properties include:
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
prop-2-enyl 3-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-3-11-21-18(19)15-9-10-16(17(12-15)20-2)22-13-14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3 |
InChI Key |
OKRRKXWSLJOWHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : One common method to synthesize Allyl 4-(benzyloxy)-3-methoxybenzoate involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with allyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to drive the reaction to completion.
-
Benzylation and Methoxylation: : Another approach involves the benzylation of 4-hydroxy-3-methoxybenzoic acid followed by esterification with allyl alcohol. The benzylation step can be carried out using benzyl chloride in the presence of a base like potassium carbonate, while the methoxylation can be achieved using dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids or bases can be used to facilitate the esterification reaction, and advanced purification techniques like distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Allyl 4-(benzyloxy)-3-methoxybenzoate can undergo oxidation reactions, particularly at the allyl group, to form epoxides or allylic alcohols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
-
Reduction: : The compound can be reduced at the ester functional group to form the corresponding alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or thiols replace the benzyloxy group. This reaction often requires a base like sodium hydride (NaH) to deprotonate the nucleophile.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and hydrogen peroxide.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Epoxides, allylic alcohols.
Reduction: Alcohols.
Substitution: Substituted benzoates with different nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Enzymes Related to Neurodegenerative Diseases
Recent studies have investigated the potential of Allyl 4-(benzyloxy)-3-methoxybenzoate as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Compounds derived from this structure have been synthesized and tested for their ability to inhibit BChE selectively. This inhibition is crucial as it may lead to symptomatic relief and slow the progression of neurodegenerative diseases .
2. Antimicrobial Properties
Research has shown that derivatives of this compound exhibit antimicrobial activity. These compounds have been tested against various bacterial strains, showing significant inhibitory effects, which suggests their potential use in developing new antimicrobial agents .
Synthetic Methodologies
1. Synthesis of Complex Organic Molecules
This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of complex molecules, including neurotrophic agents and other biologically active compounds. The compound's structure allows for various modifications, enabling chemists to create diverse derivatives with tailored properties .
2. Reaction Mechanisms
The compound has been involved in several reaction mechanisms, including nucleophilic substitutions and electrophilic additions. Its reactivity can be attributed to the presence of both allylic and aromatic functionalities, making it suitable for a wide range of synthetic applications .
Case Studies
Mechanism of Action
The mechanism by which Allyl 4-(benzyloxy)-3-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyl group can undergo metabolic transformations, leading to active metabolites that contribute to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Allyl 4-(benzyloxy)-3-methoxybenzoate are best contextualized by comparing it to analogous benzoate esters and substituted aromatic derivatives. Below is a detailed analysis supported by experimental
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Insights
Ester Group Influence: The allyl ester in the target compound enhances reactivity compared to methyl or benzyl esters. For example, allyl esters undergo facile deprotection under radical or acidic conditions, whereas benzyl esters require hydrogenolysis . Methyl esters (e.g., methyl 4-butoxy-3-methoxybenzoate) are thermally stable solids, making them suitable for crystallographic studies .
Substituent Effects: Benzyloxy vs. Methoxy at 3-position: Common across all analogues, this group contributes to electron-donating effects, stabilizing the aromatic ring and directing electrophilic substitution .
Applications :
- Polymer Chemistry : Allyl esters (e.g., the target compound and allyl 4-(allyloxy)-3-methoxybenzoate) are precursors for cross-linked polymers via radical-initiated allyl polymerization .
- Surfactants/Liquid Crystals : Long-chain derivatives like 4-hexadecyloxy-3-methoxybenzoates exhibit amphiphilic behavior, relevant for supramolecular materials .
Physicochemical Properties
- Melting Point : Allyl esters (e.g., brown liquid in ) contrast sharply with crystalline methyl or phenyl esters (e.g., methyl 4-butoxy-3-methoxybenzoate, mp: 217–220°C) .
- Solubility : The allyl group improves solubility in organic solvents (e.g., ethyl acetate, DCM) compared to long-chain alkoxy derivatives .
Reactivity and Stability
- The allyl group’s susceptibility to radical reactions makes the target compound less stable under UV light or radical initiators compared to benzyl esters .
- Benzyloxy-protected derivatives are stable under acidic conditions but cleaved via hydrogenolysis, offering orthogonal deprotection strategies .
Research Findings and Trends
Recent studies emphasize the versatility of substituted benzoates in materials science and medicinal chemistry. For instance:
- Allyl esters are increasingly used in bio-based polymers due to their renewable sourcing (e.g., from lignin-derived phenolics) .
- Crystallographic data for methyl 4-butoxy-3-methoxybenzoate () provides a benchmark for modeling steric effects in related esters.
Biological Activity
Allyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is classified as an ester and features a unique structure comprising an allyl group, a benzyloxy group, and a methoxy group attached to a benzoate backbone. The molecular formula is CHO.
Synthesis Steps:
- Methylation : Starting from 4-hydroxy-3-methoxybenzoic acid, methylation produces methyl 4-hydroxy-3-methoxybenzoate.
- Allylation : The resulting compound undergoes allylation using allyl bromide in the presence of a base (e.g., potassium carbonate).
- Benzylation : Finally, benzyl bromide is used to introduce the benzyloxy group under basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against five bacterial strains, demonstrating promising results in inhibiting bacterial growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a study reported that the compound reduced viability in cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 to 20 µg/mL .
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancer cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial survival.
- Anticancer Mechanism : It appears to induce apoptosis by activating caspases, which are crucial for programmed cell death, and by interfering with signaling pathways that regulate cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
A detailed investigation was conducted on the antimicrobial activity of various derivatives of eugenol, including this compound. Results indicated that modifications to the structure significantly impacted efficacy against Gram-positive and Gram-negative bacteria . -
Cancer Cell Line Study :
In vitro studies on human cancer cell lines demonstrated that exposure to this compound resulted in significant reductions in cell viability, with associated morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased Annexin V staining in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
